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Compound of Interest

Compound Name:
(R)-1-Methylpiperidine-2-

carboxylic acid

Cat. No.: B055604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (R)-1-
Methylpiperidine-2-carboxylic acid (also known as N-Methyl-D-pipecolic acid). While

comprehensive, experimentally-derived datasets for this specific molecule are not readily

available in public databases, this document outlines the predicted spectroscopic

characteristics based on its chemical structure and data from analogous compounds. The

information herein serves as a valuable resource for the identification, characterization, and

quality control of this compound in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (R)-1-Methylpiperidine-2-carboxylic acid. These

predictions are derived from the analysis of its constituent functional groups—a tertiary amine

within a piperidine ring and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~3.0-3.2 Multiplet 1H H-2 (α to COOH)

~2.8-3.0 Multiplet 1H H-6 (equatorial)

~2.3-2.5 Singlet 3H -NCH₃

~2.1-2.3 Multiplet 1H H-6 (axial)

~1.5-1.9 Multiplet 6H H-3, H-4, H-5

Predicted solvent: CDCl₃ or D₂O. The carboxylic acid proton is exchangeable and may not be

observed in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~175-180 -COOH

~65-70 C-2

~55-60 C-6

~42-47 -NCH₃

~25-35 C-3, C-5

~20-25 C-4

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1465 Medium C-H bend (CH₂)

~1200-1300 Medium C-O stretch

Sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Ratio Fragmentation

143.09 [M]⁺ (Molecular Ion)

98 Loss of -COOH (Carboxylic Acid group)

84
Decarboxylation followed by loss of a methyl

radical

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard practices for the analysis of

small organic molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a Bruker UltraShield Plus Avance III 500 MHz

spectrometer.[1] The sample would be dissolved in an appropriate deuterated solvent (e.g.,

CDCl₃, D₂O, or CD₃OD). ¹H NMR chemical shifts are reported in parts per million (ppm) and

referenced to the residual protio solvent signal (e.g., CDCl₃ at 7.26 ppm).[1] Data for ¹H NMR

would be reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t =
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triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. ¹³C NMR spectra

would be recorded at 125 MHz, with chemical shifts referenced to the solvent signal (e.g.,

CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy
IR spectra would be recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer.[1] The data

would be collected from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr

pellet. The spectral data is reported in wavenumbers (cm⁻¹).[1]

High-Resolution Mass Spectrometry (HRMS)
HRMS data would be obtained from the Princeton University Mass Spectral Facility using an

ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] Calculated m/z values

for the molecular ion ([M+H]⁺ or [M+Na]⁺) would be compared to the found values to confirm

the elemental composition.

Workflow and Data Interpretation
The process of spectroscopic analysis follows a logical workflow from sample preparation to

final structure elucidation. This process is crucial for ensuring data quality and accurate

interpretation.
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General workflow for spectroscopic analysis.

The interpretation of the collective data is key. The IR spectrum identifies the presence of the

carboxylic acid and aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and

elemental formula. Finally, ¹H and ¹³C NMR provide detailed information about the connectivity

and chemical environment of each atom in the molecule, allowing for unambiguous structure

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b055604#spectroscopic-data-nmr-
ir-ms-for-r-1-methylpiperidine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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